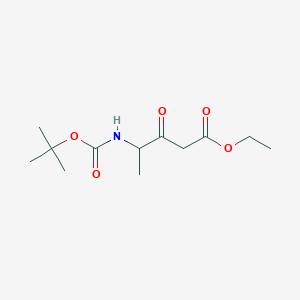

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate is an organic compound that belongs to the class of carbamates. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of amino acids and peptides. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic chemistry to protect amine functionalities during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at a temperature range of 0°C to room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate undergoes various chemical reactions, including:

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide in water or methanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

Substitution: Amines or alcohols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Hydrolysis: Ethyl 4-amino-3-oxopentanoate and tert-butyl alcohol.

Reduction: Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate is primarily explored for its potential in drug development due to its structural characteristics that allow for further functionalization. Compounds with similar structures often exhibit various biological activities, making this compound a candidate for:

- Antitumor agents : Its derivatives may act as STING agonists, enhancing immune responses against tumors .

- Metabolic disorders : Preliminary studies suggest it may influence lipid metabolism and glucose levels in diabetic models .

While specific biological activity data for this compound is limited, studies on structurally similar compounds indicate potential applications in:

- Antimicrobial activity : Compounds related to this compound have shown effectiveness against various pathogens .

- Cytotoxicity assays : Investigations into its cytotoxic effects on cancer cell lines could provide insights into its therapeutic potential .

Cellular Assays

In vitro studies have demonstrated that compounds related to this compound can significantly reduce lipid accumulation in hepatocytes, indicating a role in lipid metabolism modulation.

Animal Models

In vivo experiments have shown promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes .

Mecanismo De Acción

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate primarily involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules.

Comparación Con Compuestos Similares

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate can be compared with other similar compounds, such as:

Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Another Boc-protected amino acid derivative used in peptide synthesis.

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate: A similar compound with a different carbon chain length, used in the synthesis of various bioactive molecules.

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate: A related compound with a different keto group position, used in the preparation of different derivatives.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Actividad Biológica

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate (CAS: 66643-80-9) is a synthetic organic compound notable for its structural complexity, which includes a tert-butoxycarbonyl (Boc) group and a pentanoate backbone. Its molecular formula is C₁₂H₂₁N₁O₅, with a molar mass of approximately 259.3 g/mol. This compound has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug development and synthesis.

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity:

- Boc Group : Provides protection for the amino group, enhancing stability during reactions.

- Pentanoate Backbone : Imparts lipophilicity, potentially influencing membrane permeability.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have exhibited various biological activities. The following sections summarize potential activities based on structural analogs and related studies.

1. Anticancer Activity

Research has indicated that structurally related compounds can inhibit cancer cell growth. For instance, certain amino acid derivatives have shown promise as anticancer agents by targeting metabolic pathways essential for tumor growth. This compound may similarly affect pathways like glutaminolysis, which is crucial in cancer metabolism .

Table 1: Comparison of Related Compounds and Their Biological Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxo-4-phenylbutanoate | C₁₇H₂₃N₁O₅ | Anticancer activity against breast cancer cell lines |

| Methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate | C₁₁H₁₉N₁O₅ | Potential metabolic pathway inhibitor |

| Ethyl 4-amino-3-oxopentanoate | C₉H₁₅N₁O₄ | Increased reactivity, potential for various biological assays |

2. Enzyme Inhibition

Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways. For example, inhibitors of fatty acid synthase (FASN) have shown effectiveness in reducing cell viability in cancer models . Given the structural similarities, this compound could potentially interact with similar targets.

The proposed mechanism of action for compounds like this compound involves modulation of biochemical pathways through enzyme inhibition or receptor interaction. For example, interactions with serotonin receptors have been noted in related compounds, suggesting a potential influence on mood and cognitive functions.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of amino acid analogs to evaluate their biological properties:

- Synthesis Methodology : A concise synthetic method was developed for constructing various substituted amino acids, including those similar to this compound. These methods often involve multi-step reactions that allow for the introduction of functional groups critical for biological activity .

- Biological Evaluation : In vitro studies have demonstrated that certain derivatives possess significant anticancer properties against various cell lines, including MCF-7 and SK-BR-3 . This suggests that this compound may warrant further investigation in similar contexts.

Propiedades

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXDARYIURDZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.